3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide is a complex organic compound that features a piperazine ring substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl groups. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the amide group can produce amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound also features a methoxyphenyl group and has been studied for its unique magnetic properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amine: Similar in structure, this compound has been explored for its therapeutic potential.
Uniqueness
3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide is unique due to its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-28-21-8-3-19(4-9-21)5-12-23(27)24-13-14-25-15-17-26(18-16-25)20-6-10-22(29-2)11-7-20/h3-4,6-11H,5,12-18H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWIFRPTWCOASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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